![molecular formula C14H17BrN2OS B2625609 (5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705830-84-7](/img/structure/B2625609.png)
(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C14H17BrN2OS and its molecular weight is 341.27. The purity is usually 95%.
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Scientific Research Applications
Neurotransmitter System Studies
Research involving analogs of tryptophan, such as α-Methyl-l-tryptophan (α-MTrp), has been focused on studying the brain's serotonergic system. α-MTrp, as a precursor of serotonin (5-HT), has been used to measure brain 5-HT synthesis rates, suggesting a possible application area for similar compounds in exploring neurotransmitter pathways (Diksic & Young, 2001). This approach is valuable for understanding the control of 5-HT synthesis and its alteration by drugs, which could extend to researching the effects of novel compounds on the serotonergic system.
Pharmacological Potential in Neurodegenerative and Psychiatric Disorders
Compounds structurally related to the query have been explored for their anxiolytic and antidepressant potential. For instance, AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, has shown utility in treating anxiety and affective disorders, demonstrating the potential therapeutic value of similar compounds in psychiatric and neurological conditions (Hudzik et al., 2003).
Antitumor and Photodynamic Therapy
Research on chrysophanol and its effects on malignant optic nerve meningioma cell lines reveals the anticancer potential of compounds with specific structural features. Such studies indicate the broader applicability of structurally complex molecules in inducing apoptosis and inhibiting cancer cell growth, which could be an area of interest for the compound (Zeng et al., 2019).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-19-13-5-11-2-3-12(6-13)17(11)14(18)9-4-10(15)8-16-7-9/h4,7-8,11-13H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXTBKFSIYYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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